molecular formula C15H18BrIN2O2S B4829103 Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide

Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide

Cat. No.: B4829103
M. Wt: 497.2 g/mol
InChI Key: QLVLEMZLRRVGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methylsulfanyl group attached to a dihydropyrimidine ring. The hydroiodide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with urea in the presence of a brominated aromatic aldehyde under acidic conditions The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the dihydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, base catalysts

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phenyl-substituted derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 4-(4-fluorophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 4-(4-iodophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets.

This detailed article provides a comprehensive overview of Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S.HI/c1-4-20-14(19)12-9(2)17-15(21-3)18-13(12)10-5-7-11(16)8-6-10;/h5-8,13H,4H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVLEMZLRRVGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC=C(C=C2)Br)SC)C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(4-bromophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.